molecular formula C10H12N2O B128963 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) CAS No. 155221-51-5

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI)

Cat. No.: B128963
CAS No.: 155221-51-5
M. Wt: 176.21 g/mol
InChI Key: BYGUUOWWLLKUCL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) is a heterocyclic aromatic compound that features a benzimidazole core structure with a methanol group at the 2-position and methyl groups at the 1 and 6 positions. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are commonly found in various pharmaceuticals, agrochemicals, and industrial applications due to their stability and bioactivity.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of 1,2-diaminobenzene with formaldehyde and formic acid, followed by methylation at the 1 and 6 positions. Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the methanol group or other substituents on the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.

    Medicine: Benzimidazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-methanol, 5-methyl-: Similar structure but with a methyl group at the 5-position instead of the 6-position.

    1H-Benzimidazole, 2-methyl-: Lacks the methanol group and has a single methyl group at the 2-position.

    1H-Benzimidazole-2-methanol, 6-(2,5-dichloro-4-pyrimidinyl)-4-fluoro-α,α-dimethyl-1-(1-methylethyl)-: A more complex derivative with additional substituents on the benzimidazole ring. The uniqueness of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1,6-dimethylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12(2)10(6-13)11-8/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGUUOWWLLKUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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